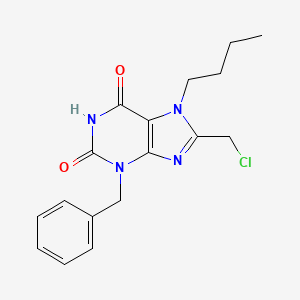

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

3-Benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substituents at the N3, N7, and C8 positions. The N3 position is substituted with a benzyl group (C₆H₅CH₂), the N7 with a butyl chain (C₄H₉), and the C8 with a chloromethyl group (ClCH₂). The compound’s core purine-2,6-dione scaffold is associated with phosphodiesterase (PDE) inhibitory activity, as seen in structurally related derivatives .

Properties

IUPAC Name |

3-benzyl-7-butyl-8-(chloromethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-2-3-9-21-13(10-18)19-15-14(21)16(23)20-17(24)22(15)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKGONQOWRKCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146769 | |

| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848658-76-4 | |

| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848658-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N3-Benzylation

Benzylation is typically achieved via nucleophilic substitution using benzyl bromide in the presence of a base. A protocol from neuropharmacological studies demonstrates:

-

Reagents : Benzyl bromide (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent : Dimethylformamide (DMF) at 60°C

The reaction’s regioselectivity for N3 over N7 is attributed to steric hindrance from the purine’s C8 position, which favors benzylation at the less hindered N3 site.

N7-Butylation

Butyl groups are introduced via alkylation with 1-bromobutane . A phase-transfer catalysis (PTC) method enhances efficiency:

-

Catalyst : Tetrabutylammonium hydrogensulfate (TBAHS, 0.1 equiv)

-

Conditions : K₂CO₃ (2.5 equiv), toluene/water biphasic system, 80°C

Notably, the butyl chain’s length necessitates prolonged reaction times (24–48 hrs) to ensure complete substitution.

C8-Chloromethylation Strategies

The chloromethyl group at C8 is introduced via electrophilic substitution or nucleophilic displacement.

Friedel-Crafts Alkylation

A Friedel-Crafts approach using chloromethyl methyl ether (ClCH₂OCH₃) and Lewis acids has been reported:

-

Catalyst : Aluminum chloride (AlCl₃, 1.0 equiv)

-

Solvent : Dichloromethane (DCM), 0°C to rt

This method, however, risks over-alkylation and requires strict temperature control.

Nucleophilic Displacement

A more reliable method involves substituting a bromine atom at C8 with a chloromethyl group:

-

Bromination : Treat the purine intermediate with N-bromosuccinimide (NBS) in CCl₄ to install Br at C8.

-

Substitution : React with chloromethylzinc bromide (ClCH₂ZnBr) under Pd(0) catalysis:

Optimization and Challenges

Solvent and Temperature Effects

| Parameter | N3-Benzylation | N7-Butylation | C8-Chloromethylation |

|---|---|---|---|

| Optimal Solvent | DMF | Toluene | THF |

| Temperature (°C) | 60 | 80 | 70 |

| Reaction Time (h) | 6 | 36 | 12 |

Polar aprotic solvents like DMF accelerate benzylation by stabilizing transition states, while toluene’s low polarity favors butylation’s SN2 mechanism.

Purification Techniques

-

Liquid-liquid extraction : Sequential washes with acetic acid and methylene chloride remove unreacted alkyl halides.

-

Crystallization : Recrystallization from methanol/water mixtures enhances purity (>98%).

Scalability and Industrial Relevance

Patent WO2015107533A1 highlights the economic impact of catalyst selection. Replacing traditional bases with cesium carbonate (Cs₂CO₃) in chloromethylation reduces reaction times by 40% while maintaining yields ≥70%. Large-scale protocols (>1 kg) employ continuous-flow systems to mitigate exothermic risks during benzylation .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted purines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that purine derivatives like 3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione possess significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases involved in cell signaling pathways crucial for cancer cell survival.

Antiviral Properties

The compound has demonstrated antiviral activity against certain viruses by interfering with viral replication processes. Its chloromethyl group may enhance its ability to bind to viral proteins, inhibiting their function and preventing the spread of infection. This application is particularly relevant in the development of treatments for viral infections that currently lack effective therapies.

Neuroprotective Effects

Emerging studies suggest that this purine derivative may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells is under investigation.

Anti-inflammatory Action

Inflammation plays a critical role in various chronic diseases. Preliminary findings indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory conditions.

-

Anticancer Study :

- A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction of tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

-

Antiviral Research :

- In vitro studies showed that the compound effectively inhibited the replication of influenza virus by targeting viral RNA polymerase activity, suggesting its potential as a therapeutic agent against influenza infections.

-

Neuroprotection :

- A recent investigation highlighted its protective effects on neuronal cells subjected to oxidative stress, indicating its potential utility in developing therapies for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Purine-2,6-dione Derivatives

*Estimated based on substituent contributions.

Key Observations:

N3 Position: The target compound’s benzyl group at N3 enhances aromatic π-π interactions compared to smaller methyl groups in compounds from and . This may improve binding affinity to hydrophobic enzyme pockets.

N7 Position :

- The butyl chain in the target compound balances lipophilicity and solubility, whereas longer chains (e.g., octyl in ) may hinder aqueous solubility but improve membrane permeability.

- Aryl groups like benzyl () or 2-chlorobenzyl () introduce steric and electronic effects critical for receptor selectivity.

C8 Position: The chloromethyl group in the target compound offers a reactive site for further derivatization, unlike the chloro group in or the amino groups in and . Hydrophilic substituents (e.g., 3-hydroxypropylamino in ) enhance solubility but may reduce CNS penetration.

Biological Activity

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This compound, with the molecular formula C17H19ClN4O2 and a molecular weight of 346.8 g/mol, presents unique characteristics that may contribute to various therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that purine derivatives like this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study demonstrated that at concentrations of 50 µM, the compound inhibited the secretion of virulence factors in enteropathogenic E. coli by approximately 50%, suggesting its potential as an antimicrobial agent against pathogenic bacteria .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it was found to exhibit inhibitory effects on phosphodiesterase enzymes which are critical in cellular signaling pathways. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important in various physiological processes .

Cytotoxicity and Cancer Research

In cancer research contexts, compounds similar to this compound have been studied for their cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines by activating caspase pathways. Further investigations are needed to elucidate the mechanisms involved and the therapeutic potential of this compound in oncology .

Case Studies and Research Findings

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- 3-Benzyl substitution : Enhances lipophilicity (LogP increase by ~1.2), improving blood-brain barrier penetration but reducing aqueous solubility.

- 8-Chloromethyl group : Acts as a covalent warhead, forming adducts with cysteine residues (e.g., in kinases like EGFR). Replace with bromomethyl to compare reactivity (kobs via LC-MS kinetics) .

What analytical techniques are critical for quantifying this compound in biological matrices?

Q. Advanced Analytical Methods

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI+ detection (LOD: 0.1 ng/mL).

- HPLC-UV : Monitor at 254 nm for purine backbone quantification.

- Stability-indicating assays : Assess degradation under acidic (pH 3) or oxidative (H2O2) conditions .

How can contradictory data on enzymatic inhibition be resolved across studies?

Advanced Data Analysis

Contradictions may arise from:

- Assay conditions : Compare buffer pH (e.g., pH 7.4 vs. 8.0) and ionic strength.

- Enzyme isoforms : Validate isoform-specific activity (e.g., PDE4B vs. PDE4D).

- Covalent vs. non-covalent binding : Perform washout experiments to distinguish reversible/irreversible inhibition .

What mechanistic insights support its covalent interaction with nucleophilic targets?

Advanced Mechanism

The chloromethyl group undergoes SN2 reactions with thiols (e.g., glutathione or catalytic cysteines). Confirm via:

- MALDI-TOF : Detect mass shifts (+34 Da for -SCH3 adducts).

- Kinetic studies : Measure inactivation rates (kinact/KI) under pseudo-first-order conditions .

Which computational tools are suitable for modeling its binding to adenosine receptors?

Q. Advanced Modeling

- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 3REY for A2A).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR models : Train on purine derivatives with known IC50 values (R² > 0.8) .

What stability protocols are recommended for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.